molecular formula C15H14ClN3O4 B3959988 N-(3-chlorophenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide

N-(3-chlorophenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide

Cat. No. B3959988
M. Wt: 335.74 g/mol
InChI Key: WJRWOFAIXWWDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide, also known as AH6809, is a selective antagonist of the G protein-coupled estrogen receptor (GPER). It is widely used in scientific research to investigate the role of GPER in various physiological and pathological processes.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide is a valuable tool for studying the physiological and pathological functions of GPER. It has been used to investigate the role of GPER in breast cancer, cardiovascular diseases, and bone metabolism. This compound has also been used to study the effects of GPER on insulin secretion, inflammation, and pain perception.

Mechanism of Action

N-(3-chlorophenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide selectively blocks the activation of GPER by estrogen, but does not affect the classical estrogen receptors (ERα and ERβ). GPER is a membrane-bound receptor that is expressed in various tissues and plays a key role in mediating the non-genomic effects of estrogen. By blocking GPER activation, this compound can inhibit the downstream signaling pathways that are involved in cell proliferation, angiogenesis, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of breast cancer cells in vitro and in vivo. It can also suppress the angiogenic response of endothelial cells and reduce the formation of new blood vessels. In addition, this compound has been found to enhance insulin secretion in pancreatic beta cells and reduce inflammation in macrophages. However, the physiological effects of this compound may vary depending on the cell type and experimental conditions.

Advantages and Limitations for Lab Experiments

N-(3-chlorophenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide is a highly selective GPER antagonist that can be used to specifically block GPER-mediated signaling pathways. It is also stable and easy to handle in the laboratory. However, this compound may have off-target effects on other proteins or receptors, and its potency and efficacy may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the research on N-(3-chlorophenyl)-2-[(2-hydroxyethyl)amino]-5-nitrobenzamide and GPER. First, more studies are needed to elucidate the role of GPER in various physiological and pathological processes, and to identify the downstream signaling pathways that are involved. Second, new GPER antagonists with improved potency and selectivity may be developed to overcome the limitations of this compound. Third, the therapeutic potential of GPER antagonists in various diseases, such as breast cancer and cardiovascular diseases, should be further explored in preclinical and clinical studies. Fourth, the development of imaging agents that can specifically target GPER may facilitate the diagnosis and monitoring of GPER-related diseases.

properties

IUPAC Name

N-(3-chlorophenyl)-2-(2-hydroxyethylamino)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4/c16-10-2-1-3-11(8-10)18-15(21)13-9-12(19(22)23)4-5-14(13)17-6-7-20/h1-5,8-9,17,20H,6-7H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRWOFAIXWWDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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